BenchChemオンラインストアへようこそ!

6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

CDK7 inhibitor synthesis SY-1365 intermediate kinase inhibitor pharmacophore

6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2, molecular formula C₁₀H₁₀O₄, molecular weight 194.18 g/mol) is a bicyclic benzofuran derivative bearing a 6-methoxy substituent and a carboxylic acid moiety at the 2-position of the partially saturated dihydrofuran ring. The compound exists as a racemic mixture due to the chiral center at C2.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 41910-91-2
Cat. No. B3022593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
CAS41910-91-2
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(O2)C(=O)O)C=C1
InChIInChI=1S/C10H10O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12)
InChIKeyZYQCKPKFAFHUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 41910-91-2): Chemical Identity and Core Procurement Context


6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2, molecular formula C₁₀H₁₀O₄, molecular weight 194.18 g/mol) is a bicyclic benzofuran derivative bearing a 6-methoxy substituent and a carboxylic acid moiety at the 2-position of the partially saturated dihydrofuran ring . The compound exists as a racemic mixture due to the chiral center at C2. Commercially, it is supplied as a versatile small-molecule scaffold and building block for medicinal chemistry, typically at ≥95% or ≥97% purity . Its principal documented use is as a key synthetic intermediate in the manufacture of SY-1365 (mevociclib), a first-in-class covalent CDK7 inhibitor (Ki = 17.4 nM) that has entered clinical trials for advanced solid tumors and acute myeloid leukemia [1]. The compound's value proposition for scientific procurement rests on the combination of its 6-methoxy substitution pattern—which is structurally required for the downstream pharmacophore—and the 2-carboxylic acid handle that enables amide coupling chemistry in the final drug substance synthesis.

Why 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Cannot Be Interchanged with Generic 2,3-Dihydrobenzofuran or Benzofuran Carboxylic Acids


Within the 2,3-dihydrobenzofuran-2-carboxylic acid chemotype, substitution pattern, oxidation state, and ring saturation are non-interchangeable determinants of biological and synthetic utility. A systematic SAR study of 2,3-dihydrobenzofuran-2-carboxylic acids as PPARα agonists demonstrated that even modest structural modifications—such as alteration of the N-phenyl substituent or changes to the substitution pattern on the dihydrobenzofuran core—produced dramatic shifts in both potency and subtype selectivity [1]. The 2,3-dihydrobenzofuran scaffold is structurally distinct from the fully aromatic benzofuran-2-carboxylic acid scaffold: a comparative anticancer SAR study found that benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide was the sole lead scaffold exhibiting both outstanding cytotoxicity (low micromolar IC₅₀ across six human cancer cell lines) and NF-κB inhibitory activity, while analogous 2,3-dihydrobenzofuran-2-carboxamides did not achieve this dual-activity profile [2]. The methoxy group position is similarly critical: shifting from 6-methoxy to 7-methoxy (as in 7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid) or to 6-hydroxy (as in 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid) alters hydrogen-bonding capacity, electronic properties, and metabolic stability, yielding distinct biological profiles [3]. For synthetic applications, the specific CAS 41910-91-2 scaffold is the designated building block in the published synthesis route of the clinical CDK7 inhibitor SY-1365; use of an alternative intermediate—such as 3,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-92-3) or a benzofuran-2-carboxylic acid analog—would deviate from the validated synthetic path and require de novo process redevelopment and revalidation .

Quantitative Differentiation Evidence: 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid vs. Closest Analogs


SY-1365 Synthesis: 6-Methoxy Substituent Is Required for CDK7 Inhibitor Pharmacophore Integrity

6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2) is the designated synthetic intermediate for SY-1365 (mevociclib), a covalent CDK7 inhibitor with Ki = 17.4 nM that is currently in clinical development (NCT03134638) [1]. SY-1365 was characterized as a first-in-class covalent CDK7 inhibitor that targets a cysteine outside the kinase domain, producing sustained and highly selective CDK7 inhibition [1]. The 6-methoxy group on the 2,3-dihydrobenzofuran core is a structural feature embedded in the final pharmacophore; replacement with 6-hydroxy (CAS not directly compared), 7-methoxy, or 3,6-dimethyl (CAS 41910-92-3) variants would fundamentally alter the electronic and steric properties of the inhibitor . In the published characterization, SY-1365 inhibited phosphorylation of Ser2, Ser5, and Ser7 at the CTD of RNA Polymerase II in a dose- and time-dependent manner across AML (THP1), triple-negative breast cancer (HCC70), and immortalized normal RPE-hTERT cell lines [1].

CDK7 inhibitor synthesis SY-1365 intermediate kinase inhibitor pharmacophore medicinal chemistry building block

Ring Saturation Matters: 2,3-Dihydrobenzofuran vs. Benzofuran-2-carboxylic Acid Scaffolds Show Divergent Anticancer and NF-κB Inhibition Profiles

A head-to-head scaffold comparison study by Choi et al. (2015) designed and synthesized 60 novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives and evaluated them for cytotoxicity (sulforhodamine B assay) against six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NUGC-3 gastric, NCI-H23 lung, PC-3 prostate) and for inhibition of LPS-induced NF-κB transcriptional activity [1]. The SAR study revealed a critical scaffold divergence: only benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide (compound 3m) emerged as the lead scaffold exhibiting both outstanding anticancer activity and NF-κB inhibitory activity, while 2,3-dihydrobenzofuran-2-carboxamide derivatives did not achieve this dual-activity profile [1]. Both scaffold classes exhibited potent cytotoxic activities at low micromolar concentrations, but the NF-κB component of the dual mechanism was uniquely associated with the fully aromatic benzofuran scaffold rather than the dihydrobenzofuran scaffold [1].

anticancer agents NF-κB inhibition structure-activity relationship scaffold comparison

PPARα Agonist Class: 2,3-Dihydrobenzofuran-2-carboxylic Acids Require Precise Substitution for Subtype Selectivity and Potency

Shi et al. (2005) reported the design and synthesis of a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as highly potent and subtype-selective PPARα agonists [1]. Systematic SAR studies across the series identified several key structural elements that are essential for maintaining both potency and PPARα subtype selectivity over PPARγ and PPARδ [1]. While the specific 6-methoxy analog (CAS 41910-91-2) is not explicitly profiled in the published paper, the study provides class-level evidence that the 2,3-dihydrobenzofuran-2-carboxylic acid core, when appropriately substituted, achieves PPARα agonist activity with selectivity that avoids PPARγ-mediated adipogenic effects [1]. Select optimized compounds from this series were evaluated in Syrian hamster and male Beagle dog models of dyslipidemia and demonstrated excellent cholesterol- and triglyceride-lowering activity at dose levels much lower than the marketed PPARα agonist fenofibrate [1]. This class-level potency comparison establishes the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold as a privileged chemotype for PPARα-targeted programs.

PPARα agonists hypolipidemic agents subtype selectivity dyslipidemia

Pim-1 Kinase Inhibition: Benzofuran-2-carboxylic Acids as Privileged pTyr Mimics with Defined Selectivity Windows

X-ray crystallographic studies (PDB ID: 3R01) have established benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors, with the carboxylic acid moiety serving as a phosphotyrosine (pTyr) mimic that engages the kinase ATP-binding pocket [1]. This structural biology finding has been extended to lymphoid tyrosine phosphatase (LYP) inhibition: Liang et al. (2023) identified benzofuran-2-carboxylic acid as a potent pTyr mimic and designed a new series of LYP inhibitors, with lead compounds D34 (Ki = 0.93 μM) and D14 (Ki = 1.34 μM) demonstrating a defined degree of selectivity over other phosphatases . In vivo, D34 and D14 significantly suppressed tumor growth in an MC38 syngeneic mouse model by boosting antitumor immunity . While these studies feature the fully aromatic benzofuran-2-carboxylic acid scaffold rather than the 2,3-dihydro analog, the 6-methoxy substitution is a common optimization vector: 6-methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6) has been explored in tubulin polymerization inhibitor SAR, and analogs bearing 6-methoxy substitution on the benzofuran core have exhibited enhanced antiproliferative activity (e.g., compound 6c: IC₅₀ = 0.18 μM against HT29 colon cancer cells, significantly more potent than shikonin and CA-4 reference compounds) .

Pim-1 kinase benzofuran-2-carboxylic acid kinase inhibitor pTyr mimic

Commercial Purity Benchmarking: ≥97% Purity as a Minimum Procurement Specification vs. Unspecified-Grade Analogs

Commercially, 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2) is available from multiple suppliers at defined purity grades: Leyan supplies at 97% purity in quantities from 100 mg to 25 g ; CymitQuimica supplies at ≥95% purity (Biosynth brand) in 50 mg to 500 mg quantities ; ChemScene lists the compound (Cat. No. CS-0303274) as a research-grade building block . In contrast, closely related analogs such as 3,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-92-3) and 6-methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6) are available with varying purity specifications that may not meet the requirements for regulated intermediate applications . The availability of multiple qualified suppliers with documented purity specifications reduces single-source procurement risk for CAS 41910-91-2 relative to less commoditized dihydrobenzofuran carboxylic acid analogs.

chemical purity procurement specification building block quality synthetic intermediate

Best-Fit Procurement Scenarios for 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 41910-91-2)


SY-1365 (Mevociclib) Intermediate: Process Chemistry and Scale-Up of a Clinical-Stage Covalent CDK7 Inhibitor

CAS 41910-91-2 is the designated 2,3-dihydrobenzofuran-2-carboxylic acid building block in the published synthesis of SY-1365, a first-in-class covalent CDK7 inhibitor (Ki = 17.4 nM) that has demonstrated sustained, highly selective CDK7 inhibition and substantial anti-tumor effects in multiple AML xenograft models [1]. SY-1365 inhibits phosphorylation of Ser2, Ser5, and Ser7 at the CTD of RNA Polymerase II in a dose- and time-dependent manner [1]. Procurement of CAS 41910-91-2 at ≥97% purity supports process chemistry development, analytical method validation, and GMP intermediate scale-up for this clinical candidate. The multi-supplier availability of this CAS number across Asia and Europe provides procurement flexibility for CDMO and pharmaceutical partners .

PPARα Agonist Lead Optimization: Scaffold-Anchored Medicinal Chemistry with In Vivo Validation

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been validated as a highly potent and subtype-selective PPARα agonist chemotype, with optimized analogs demonstrating cholesterol- and triglyceride-lowering efficacy in Syrian hamster and Beagle dog models at doses substantially lower than fenofibrate [1]. 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2) serves as a versatile starting material for amide coupling diversification at the 2-carboxylic acid position, enabling systematic SAR exploration around the N-phenyl substituent while retaining the 6-methoxy-2,3-dihydrobenzofuran core. This scaffold-anchored approach reduces synthetic cycle time relative to de novo core construction.

Scaffold-Hopping Library Synthesis: 2,3-Dihydrobenzofuran vs. Benzofuran Carboxylic Acid Comparison for Kinase/Phosphatase Programs

Benzofuran-2-carboxylic acids have been crystallographically validated as pTyr mimics in Pim-1 kinase (PDB 3R01) and functionally validated as LYP phosphatase inhibitors (D34 Ki = 0.93 μM, D14 Ki = 1.34 μM) with in vivo antitumor immunity in the MC38 model [1]. The partially saturated 2,3-dihydro analog (CAS 41910-91-2) provides a scaffold-hopping opportunity to evaluate the impact of ring saturation on metabolic stability, kinase selectivity, and conformational preorganization of the carboxylic acid pharmacophore. Procurement of both the aromatic (CAS 50551-61-6) and dihydro (CAS 41910-91-2) 6-methoxybenzofuran carboxylic acids enables parallel SAR exploration across this saturation vector .

NF-κB and Anticancer Dual-Mechanism Probe Design: Differentiating Benzofuran vs. Dihydrobenzofuran Scaffolds

Choi et al. (2015) demonstrated that benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide (compound 3m) was the sole lead scaffold exhibiting both outstanding anticancer cytotoxicity and NF-κB transcriptional inhibitory activity across six human cancer cell lines, while 2,3-dihydrobenzofuran analogs did not achieve this dual profile [1]. For academic and industrial groups developing NF-κB-targeted anticancer agents, side-by-side procurement of 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 41910-91-2) alongside benzofuran-2-carboxylic acid (CAS 50551-61-6) enables direct comparative SAR to confirm whether the dihydro scaffold can be engineered to recapitulate the benzofuran scaffold's NF-κB inhibitory activity through alternative substitution strategies.

Quote Request

Request a Quote for 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.